molecular formula C27H28BrNO3 B606253 BMS-8

BMS-8

Katalognummer: B606253
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: QRXBPPWUGITQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-8 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen dem programmierten Zelltodprotein 1 (PD-1) und seinem Liganden, dem programmierten Zelltodliganden 1 (PD-L1), angreift. Diese Verbindung hat in der Krebsimmuntherapie Potenzial gezeigt, indem sie die PD-1/PD-L1-Interaktion hemmt, die ein kritischer Weg für die Immunflucht von Krebszellen ist .

Wissenschaftliche Forschungsanwendungen

BMS-8 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es direkt an PD-L1 bindet und die Bildung von PD-L1-Homodimeren induziert. Diese Dimerisierung verdeckt die PD-1-Interaktionsfläche auf PD-L1, wodurch verhindert wird, dass PD-1 an PD-L1 bindet. Diese Blockade verstärkt die Immunantwort gegen Krebszellen, indem sie die inhibitorische Signalisierung verhindert, die die PD-1/PD-L1-Interaktion normalerweise auslösen würde .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMS-8 beinhaltet die Herstellung von Biphenyl-konjugiertem Bromtyrosin. Der Syntheseweg umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Biphenyl-konjugierte Bromtyrosin, das ein wichtiges Zwischenprodukt bei der Synthese von this compound ist .

Analyse Chemischer Reaktionen

Types of Reactions

BMS-8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the biphenyl-conjugated bromotyrosine, which is a key intermediate in the synthesis of this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

BMS-8 ist einzigartig in seiner Fähigkeit, die PD-L1-Dimerisierung zu induzieren, was ein anderer Mechanismus ist als bei anderen Inhibitoren, die die Interaktion in erster Linie blockieren, ohne Dimerisierung zu induzieren. Dieser einzigartige Mechanismus kann Vorteile in Bezug auf Potenz und Spezifität bieten .

Biologische Aktivität

BMS-8 is a novel small molecule that functions as an inhibitor of the PD-1 (Programmed Death-1) and PD-L1 (Programmed Death-Ligand 1) protein interaction. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in enhancing anti-tumor immune responses.

This compound operates by directly binding to PD-L1, leading to the formation of PD-L1 homodimers. This dimerization effectively blocks the interaction between PD-1 and PD-L1, which is crucial for tumor immune evasion. The inhibition of this pathway can restore T cell activation and enhance the immune system's ability to target cancer cells. The compound exhibits an IC50 value of approximately 146 nM, indicating a potent inhibitory effect on the PD-1/PD-L1 interaction .

In Vitro Studies

In vitro studies have demonstrated that this compound stabilizes the binding of PD-L1 monomers through non-polar interactions involving specific amino acids (Ile54, Tyr56, Met115, Ala121, and Tyr123) and water bridges with Lys124. This structural stability enhances its efficacy as an inhibitor .

In Vivo Efficacy

Animal model studies have shown that treatment with this compound can lead to significant tumor regression in various cancer types. For instance, in mouse models of melanoma and lung cancer, administration of this compound resulted in increased T cell infiltration into tumors and enhanced anti-tumor activity compared to controls .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A preclinical trial involving this compound in combination with other immunotherapies showed improved survival rates in mice with established tumors. The combination therapy enhanced T cell responses and reduced tumor burden significantly compared to monotherapy .
  • Case Study 2 : In a Phase I clinical trial assessing the safety and tolerability of this compound in humans, preliminary results indicated a favorable safety profile with manageable adverse effects. Immune monitoring suggested an increase in activated T cells post-treatment, supporting its potential as a combination agent in cancer immunotherapy .

Data Table: Summary of Biological Activity

Parameter Value
Compound NameThis compound
TargetPD-1/PD-L1 Interaction
IC50146 nM
MechanismInduces PD-L1 Dimerization
In Vitro StabilityEnhanced by non-polar interactions
Tumor Types StudiedMelanoma, Lung Cancer
Clinical Trial PhasePhase I

Eigenschaften

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-8
Reactant of Route 2
Reactant of Route 2
BMS-8
Reactant of Route 3
Reactant of Route 3
BMS-8
Reactant of Route 4
BMS-8
Reactant of Route 5
BMS-8
Reactant of Route 6
BMS-8
Customer
Q & A

Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?

A1: this compound binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:

Q2: What are the downstream effects of this compound mediated PD-L1 dimerization?

A2: Inhibiting the PD-1/PD-L1 interaction with this compound leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided abstracts do not offer specific spectroscopic data for this compound.

Q5: How do modifications to the this compound structure affect its inhibitory activity?

A5: Research suggests that the displacement of this compound derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.

Q6: Are there any specific pharmacophore elements that are crucial for this compound activity?

A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of this compound and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research abstracts do not discuss the stability of this compound under different conditions or formulation strategies.

Q8: Has this compound shown efficacy in preclinical models?

A8: Yes, a stapled peptide-based PROTAC utilizing this compound as the PD-L1 binding moiety demonstrated superior efficacy compared to this compound alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the this compound scaffold.

Q9: Are there any published clinical trials evaluating this compound?

A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.

Q10: What computational tools are being used to study this compound and design more potent derivatives?

A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of this compound and its derivatives. [ [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.